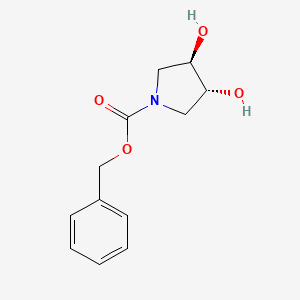

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDPRBVIIIGHPO-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.

Protection of Functional Groups: The amino and carboxyl groups of L-proline are protected using suitable protecting groups like Boc (tert-butoxycarbonyl) or benzyl groups.

Formation of Pyrrolidine Ring: The protected L-proline undergoes cyclization to form the pyrrolidine ring.

Introduction of Hydroxyl Groups: The hydroxyl groups are introduced at the 3 and 4 positions through selective oxidation or hydroxylation reactions.

Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted esters, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of enantiomerically pure compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the benzyl ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Stereoisomeric Analog: (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

The (3S,4S)-enantiomer (CAS 596793-30-5, C₁₂H₁₅NO₄) shares the same molecular formula and functional groups but differs in stereochemistry. Enantiomeric pairs like these often exhibit divergent biological activities due to differences in binding to chiral receptors or enzymes.

Fluorinated Analog: (3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate

Replacing hydroxyl groups with fluorine atoms yields (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate (CAS 790658-58-1, C₁₂H₁₃F₂NO₂). Key differences include:

Amino-Modified Derivative: (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride

This derivative (CAS 2682097-79-4, C₁₃H₁₉ClN₂O₂) introduces an amino group at position 3 and a methyl group at position 4. Key modifications:

- Solubility : The hydrochloride salt improves water solubility.

- Bioactivity: The amino group may enable interactions with biological targets via ionic or hydrogen bonding.

- Safety Profile : Classified with hazard statements H302-H315-H319-H335 , indicating higher toxicity compared to the parent compound .

Diketo Derivative: (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione

This compound (CAS 75172-31-5, C₁₁H₁₁NO₄) replaces the carboxylate group with a diketo moiety. The diketone structure introduces electrophilic carbonyl groups, which may enhance reactivity in cycloaddition or nucleophilic addition reactions .

Structural and Physicochemical Comparison Table

Biological Activity

Introduction

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate, with the CAS number 163439-83-6, is an organic compound featuring a pyrrolidine ring with hydroxyl and benzyl substituents. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₂H₁₅NO₄

- Molecular Weight : 237.25 g/mol

- Structure : The compound's structure includes a pyrrolidine ring with two hydroxyl groups at the 3 and 4 positions, and a benzyl group attached to the nitrogen atom.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing potential therapeutic applications. Key findings include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its hydroxyl groups, which can scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of enzymes linked to glucose metabolism and could have implications in diabetes management .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism might involve modulation of neurotransmitter levels and reduction of neuroinflammation.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Study on Antioxidant Properties : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro. It was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Enzyme Inhibition Assay : In vitro assays indicated that this compound inhibited α-glucosidase activity by approximately 50% at a concentration of 100 µM. This suggests its potential role in managing postprandial blood glucose levels .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | Structure | 237.25 g/mol | Antioxidant, Enzyme Inhibition |

| Gallic Acid Derivatives | Varies | ~170 g/mol | Antioxidant, Antimicrobial |

| (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate | Similar | 237.25 g/mol | Potentially lower activity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate with high stereochemical purity?

- Methodology :

-

Step 1 : Start with a chiral tartaric acid derivative (e.g., L-tartaric acid) to establish the (3R,4R) configuration. Condense with benzylamine to form a Schiff base intermediate .

-

Step 2 : Reduce the intermediate using NaBH4–BF3·Et2O to achieve stereochemical retention .

-

Step 3 : Protect the hydroxyl groups via benzylation under controlled pH (e.g., using triethylamine as a base in dichloromethane) .

-

Step 4 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Confirm enantiomeric purity using chiral HPLC (e.g., IC column, 83–98% ee reported) .

- Critical Considerations :

-

Monitor reaction temperature to avoid racemization.

-

Use anhydrous solvents to prevent side reactions.

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology :

- Stability Testing :

- Thermal Stability : Store aliquots at 4°C, 25°C, and −20°C. Analyze purity via HPLC at intervals (e.g., 1, 3, 6 months) .

- Light Sensitivity : Expose samples to UV light (254 nm) and compare degradation rates with dark-stored controls.

- Key Metrics :

- Degradation Products : Monitor for deprotection (loss of benzyl group) or oxidation of diol groups.

- Purity Threshold : ≥97% by HPLC (baseline from commercial standards) .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodology :

- NMR :

- Use - and -NMR to confirm substituent positions. Coupling constants (e.g., ) indicate cis/trans diol configurations .

- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis (e.g., R-factor < 0.05) .

- Optical Rotation : Compare [α] values with literature (e.g., +39.5° for related pyrrolidine derivatives) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to biological targets?

- Methodology :

- Docking Studies : Use computational tools (e.g., AutoDock Vina) to model interactions with enzymes (e.g., glycosidases) .

- In Vitro Assays : Test inhibitory activity against β-galactosidase or α-mannosidase. Compare IC values with (3S,4S)-enantiomers .

- Key Findings :

- Fluorinated analogs (e.g., 3,4-difluoro derivatives) show enhanced selectivity due to electronic effects .

Q. What strategies can resolve discrepancies in biological activity data between fluorinated and non-fluorinated analogs of this compound?

- Methodology :

- SAR Analysis : Synthesize analogs with Cl, Br, or H substitutions at positions 3/4. Test in parallel assays (e.g., receptor binding, cytotoxicity) .

- Data Normalization :

- Table : Comparison of Halogen Substitutions

| Substituent | LogP | IC (μM) | Selectivity Index |

|---|---|---|---|

| F | 1.26 | 0.45 | 12.3 |

| Cl | 1.89 | 1.20 | 8.7 |

| H | 0.95 | 2.50 | 5.1 |

- Source: Derived from piperidine analog studies .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- ADME Prediction : Use QikProp or SwissADME to calculate logP, solubility, and BBB permeability. Optimize for CNS penetration (e.g., logP ~2–3) .

- MD Simulations : Simulate binding dynamics to identify stable interactions (e.g., hydrogen bonding with catalytic residues) .

- Case Study :

- Lead Optimization : Introducing a hydroxymethyl group (tert-butyl ester derivative) improved aqueous solubility by 30% without compromising activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.